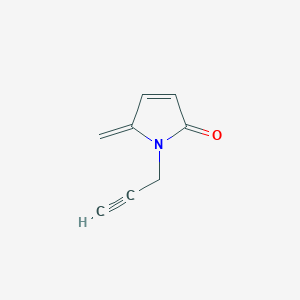

5MP-Propargyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

5-methylidene-1-prop-2-ynylpyrrol-2-one |

InChI |

InChI=1S/C8H7NO/c1-3-6-9-7(2)4-5-8(9)10/h1,4-5H,2,6H2 |

InChI Key |

NRHQRYLZMFHIBT-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CC(=O)N1CC#C |

Origin of Product |

United States |

Foundational & Exploratory

5MP-Propargyl: A Technical Guide to a Thiol-Specific, Reversible Bioconjugation Tool for Chemical Proteomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

5MP-Propargyl is a versatile chemical probe that serves as a thiol-specific, reversible bioconjugation reagent. As a derivative of 5-Methylene pyrrolone (5MP), it offers a robust method for the site-specific modification of cysteine residues within proteins. The incorporation of a propargyl group provides a bioorthogonal handle for subsequent "click chemistry" reactions, enabling the attachment of various reporter molecules. This technical guide provides an in-depth overview of this compound, its mechanism of action, primary applications in research, detailed experimental protocols, and relevant quantitative data.

Introduction

Site-specific chemical modification of proteins is a cornerstone of modern chemical biology and drug discovery. Among the canonical amino acids, cysteine, with its unique nucleophilic thiol group, presents an ideal target for selective bioconjugation. 5-Methylene pyrrolones (5MPs) have emerged as a superior class of reagents for this purpose, offering advantages over traditional maleimides, such as enhanced stability and specificity. This compound, a derivative of 5MP, combines the thiol-reactivity of the 5MP core with the versatility of a terminal alkyne, making it a powerful tool for chemical proteomics, activity-based protein profiling, and the study of protein function.[1][2]

The primary research application of this compound lies in its ability to selectively label cysteine residues. This can be for the purpose of:

-

Protein enrichment and pull-down: For the identification and isolation of specific proteins from complex mixtures.[2]

-

Fluorescent labeling: To visualize protein localization and dynamics within cells.

-

Activity-based protein profiling (ABPP): To identify and characterize enzyme activities in complex proteomes.

-

Drug conjugation: As a linker for attaching therapeutic payloads to target proteins.

Mechanism of Action

The utility of this compound is rooted in a two-stage reaction process:

-

Reversible Michael Addition: The exocyclic methylene group of the 5MP core acts as a Michael acceptor. The thiol group of a cysteine residue undergoes a nucleophilic Michael addition to form a stable, yet reversible, covalent bond. This reaction is highly specific for thiols under physiological conditions.[2]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group, a terminal alkyne, serves as a handle for the highly efficient and bioorthogonal CuAAC "click" reaction. This allows for the covalent attachment of an azide-containing molecule, such as a fluorophore, biotin tag, or drug molecule.

The reversibility of the initial thiol modification is a key feature of 5MP reagents. The conjugate can be cleaved under alkaline conditions (pH 9.5) or through thiol exchange, allowing for the traceless release of the modified protein.[2]

Quantitative Data

The stability and reactivity of 5-Methylene pyrrolones have been characterized, providing valuable data for experimental design.

| Parameter | Value/Observation | Reference |

| Stability of 5MP Core | Stable at pH 6.0 to 9.5 for up to 72 hours. | |

| Thiol Specificity | Highly specific for cysteine residues over other amino acids. | |

| Conjugate Stability | The 5MP-thiol conjugate is stable at neutral pH. | |

| Reversibility | The conjugate can be cleaved at pH 9.5 or via thiol exchange. | |

| Reaction Yield (Synthesis) | Synthesis of 5MP derivatives from primary amines can achieve yields of up to 90%. |

Experimental Protocols

General Protocol for Cysteine-Specific Protein Labeling with this compound

This protocol outlines the general steps for labeling a purified protein containing an accessible cysteine residue with this compound.

Materials:

-

Purified protein with at least one accessible cysteine residue in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

-

Reaction buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.5).

Procedure:

-

Protein Preparation: If necessary, reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of this compound to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

Removal of Excess Probe: Remove unreacted this compound using a desalting column, dialysis, or spin filtration.

-

Verification of Labeling: Confirm labeling by mass spectrometry (expecting a mass shift corresponding to the addition of this compound) or by a subsequent click reaction with a fluorescent azide.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to attach an azide-functionalized molecule to the this compound-labeled protein.

Materials:

-

This compound-labeled protein.

-

Azide-functionalized reporter molecule (e.g., fluorescent dye-azide, biotin-azide).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 50 mM in water).

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, mix the following in order:

-

This compound-labeled protein in reaction buffer.

-

Azide-functionalized reporter molecule (add a 2- to 10-fold molar excess over the protein).

-

CuSO₄ solution (final concentration ~1 mM).

-

THPTA ligand (final concentration ~5 mM).

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration ~5 mM).

-

Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

-

Purification: Purify the click-labeled protein using a desalting column, dialysis, or SDS-PAGE to remove excess reagents.

Visualizations

Signaling Pathway Perturbation Study (Hypothetical)

While a specific signaling pathway study utilizing this compound is not yet prominent in the literature, its application can be conceptualized. For instance, this compound could be used to study the role of a specific cysteine residue in a kinase involved in a signaling cascade. By labeling the cysteine, one could investigate its role in protein-protein interactions or enzyme activity. A subsequent click reaction could attach a bulky molecule to sterically hinder interactions or a fluorescent probe to track its localization upon pathway activation.

Caption: Hypothetical use of this compound to study a kinase signaling pathway.

Experimental Workflow for Protein Labeling and Analysis

The following diagram illustrates the general workflow for using this compound in a chemical proteomics experiment.

Caption: General experimental workflow for this compound-based protein modification.

Conclusion

This compound represents a significant advancement in the field of chemical biology, providing a robust and versatile tool for the cysteine-specific, reversible modification of proteins. Its high stability, thiol specificity, and the bioorthogonal propargyl handle for click chemistry make it an invaluable reagent for a wide range of research applications, from fundamental studies of protein function to the development of novel protein therapeutics. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this powerful technology by researchers in academia and industry.

References

An In-depth Technical Guide to Propargyl-based Protein Labeling: The Mechanism of Action of L-Propargylglycine

Introduction

This technical guide provides a comprehensive overview of the mechanism of action and application of propargyl-containing probes for protein labeling, with a focus on the well-characterized non-canonical amino acid, L-propargylglycine (L-Pg). While the specific query for "5MP-Propargyl" did not yield detailed information in the public domain, L-Pg serves as an exemplary model for understanding the principles of bioorthogonal non-canonical amino acid tagging (BONCAT). This technique has become a cornerstone in modern proteomics, cell biology, and drug discovery, enabling the specific labeling, identification, and visualization of newly synthesized proteins within complex biological systems.[1]

L-propargylglycine, a structural analog of methionine, is recognized by the cell's translational machinery and incorporated into nascent polypeptide chains.[1] Its key feature is a terminal alkyne group, which acts as a bioorthogonal handle. This handle allows for the covalent attachment of various reporter molecules, such as fluorophores or biotin, through a highly specific and efficient chemical reaction known as "click chemistry".[1] This guide will delve into the molecular mechanisms, experimental protocols, and data presentation for researchers, scientists, and drug development professionals.

Core Mechanism: A Two-Step Process

The labeling of proteins using L-propargylglycine involves two primary steps: metabolic incorporation and bioorthogonal ligation.

-

Metabolic Incorporation: Cells are cultured in a methionine-deficient medium and supplemented with L-propargylglycine. The cellular machinery, specifically the methionyl-tRNA synthetase, recognizes L-Pg due to its structural similarity to methionine and attaches it to its corresponding tRNA.[1] During protein synthesis (translation), L-Pg is then incorporated into newly synthesized proteins in place of methionine residues.[1] This step effectively installs a chemically unique alkyne "handle" into the proteome.

-

Bioorthogonal Ligation (Click Chemistry): The alkyne-modified proteins are then detected by covalently attaching a reporter molecule that contains a complementary azide group. The most common reaction used for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" that forms a stable triazole linkage. This reaction is highly specific and does not interfere with native biological processes, hence the term "bioorthogonal".

Diagram of the General Workflow

The Click Chemistry Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a key reaction in this workflow. It involves the formation of a stable 1,2,3-triazole ring from an alkyne (on the protein) and an azide (on the reporter molecule).

Quantitative Data

The efficiency of labeling is dependent on several factors that need to be empirically determined for each cell type and experimental setup.

| Parameter | Typical Range | Notes |

| L-Propargylglycine Concentration | 25 - 100 µM | Higher concentrations may induce cytotoxicity in some cell lines. Optimal concentration should be determined empirically. |

| Incubation Time | 1 - 24 hours | Shorter incubation times are suitable for capturing rapid changes in protein synthesis, while longer times increase the overall labeling signal. |

| Copper(II) Sulfate (CuSO4) Stock | 50 mM in water | Used as a precursor for the Cu(I) catalyst. |

| Sodium Ascorbate Stock | 100 mM in water | A reducing agent to generate the active Cu(I) catalyst from CuSO4. Should be freshly prepared. |

| Final Sodium Ascorbate Conc. | 1 mM | Used to initiate the click reaction. |

| Reaction Time (Click Chemistry) | 30 - 60 minutes | The reaction is typically performed at room temperature, protected from light. |

Experimental Protocols

The following protocols provide a general framework for the metabolic labeling of proteins in mammalian cells with L-propargylglycine and subsequent detection via click chemistry.

1. Metabolic Labeling of Proteins

-

Cell Culture: Seed mammalian cells in the appropriate culture vessels and grow them to the desired confluency (typically 70-80%).

-

Methionine Depletion: Aspirate the growth medium, wash the cells once with pre-warmed, methionine-free Dulbecco's Modified Eagle's Medium (DMEM), and then incubate the cells in methionine-free DMEM for 30-60 minutes at 37°C and 5% CO2.

-

L-Propargylglycine Labeling: Add L-propargylglycine stock solution to the methionine-free medium to achieve the desired final concentration (e.g., 25-50 µM). Incubate the cells for a period ranging from 1 to 24 hours, depending on the experimental goals.

2. Cell Lysis

-

Washing: After the labeling period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to the cells.

-

Incubation and Clarification: Incubate the cells on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Collect the supernatant, which contains the L-Pg-labeled proteome, and determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Click Chemistry Reaction (in lysate)

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate containing the alkyne-modified proteins with the azide-functionalized reporter molecule (e.g., an azide-fluorophore).

-

Catalyst Addition: Add the copper(II) sulfate (CuSO4) and a copper ligand (e.g., TBTA) to the reaction mixture.

-

Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM and vortex briefly.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, ensuring it is protected from light.

4. Downstream Analysis

The labeled proteins are now ready for various downstream analyses, including:

-

SDS-PAGE and In-Gel Fluorescence Scanning: To visualize the labeled proteins.

-

Affinity Purification: If a biotin-azide reporter was used, the labeled proteins can be purified using streptavidin beads.

-

Mass Spectrometry: For identification and quantification of the newly synthesized proteins.

Applications in Research and Drug Development

The ability to specifically label and identify newly synthesized proteins has numerous applications:

-

Monitoring Protein Synthesis: Quantifying global changes in protein synthesis in response to various stimuli or drug treatments.

-

Target Identification and Validation: Identifying the protein targets of a drug by observing changes in their synthesis rates.

-

Cell-Specific Proteomics: In combination with other techniques, it allows for the analysis of protein synthesis in specific cell types within a mixed population.

-

Visualization of Protein Localization: Using fluorescent reporters to visualize the localization of newly synthesized proteins within cells.

References

Proposed Synthesis and Characterization of 5-(Prop-2-yn-1-ylthio)pyrimidine-2,4(1H,3H)-dione (5MP-Propargyl)

Disclaimer: The following technical guide outlines a proposed methodology for the synthesis and characterization of 5-(Prop-2-yn-1-ylthio)pyrimidine-2,4(1H,3H)-dione, herein referred to as 5MP-Propargyl. This proposal is based on established chemical principles and analogous reactions reported for related mercaptopyrimidine derivatives, as direct literature detailing the synthesis of this specific compound was not identified.

Introduction

Mercaptopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anti-proliferative, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a propargyl group, a versatile functional handle, onto the 5-mercaptopyrimidine scaffold could provide a valuable tool for further chemical modifications, such as click chemistry, and potentially lead to novel therapeutic agents. This guide provides a detailed, albeit proposed, experimental protocol for the synthesis and comprehensive characterization of this compound.

Proposed Synthesis

The proposed synthesis of this compound involves the S-alkylation of 5-mercaptouracil (also known as 5-mercaptopyrimidine-2,4-diol) with propargyl bromide in the presence of a suitable base.

Reaction Scheme:

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol

-

Preparation: To a solution of 5-mercaptouracil (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Reaction: Stir the suspension at room temperature for 30 minutes. To this mixture, add propargyl bromide (1.1 eq) dropwise.

-

Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Proposed Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity using various analytical techniques.

Data Presentation

Table 1: Hypothetical Characterization Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₇H₆N₂O₂S |

| Molecular Weight | 182.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (br s, 2H, NH), ~7.8 (s, 1H, C6-H), ~3.8 (d, 2H, SCH₂), ~3.2 (t, 1H, C≡CH) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~162 (C4), ~150 (C2), ~140 (C6), ~110 (C5), ~80 (C≡CH), ~75 (C≡CH), ~20 (SCH₂) |

| Mass Spec (ESI-MS) | m/z: 183.02 [M+H]⁺, 205.00 [M+Na]⁺ |

| IR (KBr) | ν (cm⁻¹): ~3300 (C≡C-H), ~3200-3000 (N-H), ~2100 (C≡C), ~1700, ~1650 (C=O) |

Hypothetical Biological Activity and Signaling Pathway

Given that some mercaptopyrimidine derivatives have been identified as inhibitors of the Non-Homologous End Joining (NHEJ) DNA repair pathway by targeting DNA Ligase IV, it is plausible that this compound could exhibit similar activity.[1][2] Inhibition of this pathway can lead to the accumulation of double-strand breaks in cancer cells, ultimately inducing apoptosis.

References

The Advent of 5-Methylene Pyrrolones: A Paradigm Shift in Protein Modification

For Immediate Release

In the dynamic fields of chemical biology, drug development, and proteomics, the precise and stable modification of proteins is paramount. For years, maleimides have been the workhorse for cysteine-specific bioconjugation. However, their inherent instability and potential for off-target reactions have driven the search for superior alternatives. Enter 5-Methylene pyrrolones (5MPs), a class of reagents poised to revolutionize protein modification with their exceptional specificity, stability, and versatility. This technical guide provides an in-depth exploration of the core applications of 5MPs in protein modification, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this powerful technology.

Core Principles: Thiol-Specific and Reversible Conjugation

5-Methylene pyrrolones are highly effective reagents for the modification of proteins, primarily targeting the thiol group of cysteine residues.[1][2][3] This specificity stems from a Michael addition reaction, a well-understood and efficient chemical transformation.[1][2] A key advantage of 5MPs over traditional maleimides is their significantly improved stability under physiologically relevant conditions, showing greater resistance to hydrolysis.

One of the most compelling features of 5MP-protein conjugates is their reversible nature. The conjugated molecule can be released under mild conditions, such as a change in pH or through thiol exchange. This "tracelessly removable" characteristic opens up new avenues for applications requiring controlled release of cargo or temporary protection of thiol groups.

Enhanced Functionality with 3-Bromo-5-Methylene Pyrrolones

Building upon the 5MP scaffold, 3-bromo-5-methylene pyrrolones (3Br-5MPs) have emerged as versatile reagents for more complex protein modifications. These compounds not only offer high cysteine specificity comparable to their non-brominated counterparts but also enable multi-functionalization of a single cysteine residue and disulfide bridging bioconjugation. The initial Michael addition of a cysteine to a 3Br-5MP generates a conjugate that can readily react with a second thiol-containing molecule. This allows for the introduction of multiple functionalities, such as imaging agents and therapeutic payloads, onto a single site within a protein.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the stability and reactivity of 5-Methylene pyrrolone derivatives in protein modification applications.

| Compound | Condition | Half-life (t½) | Reference |

| 5MP-Thiol Conjugate (6) | pH 6.0, 37 °C | 104.9 h | |

| 5MP-Thiol Conjugate (6) | pH 7.5, 37 °C | 16.9 h | |

| 5MP-Thiol Conjugate (6) | pH 8.5, 37 °C | 4.3 h | |

| 5MP-Thiol Conjugate (6) | pH 9.5, 37 °C | 0.6 h | |

| H4-R45C-3e (5MP-fluorescein conjugate) | pH 7.5, 37 °C | 28.5 h | |

| H4-R45C-3e (5MP-fluorescein conjugate) + 10 mM GSH | pH 7.5, 37 °C | 16.8 h |

| Reaction | Reactants | Conditions | Yield | Reference |

| 5MP Synthesis | Primary amine + 1' | Neutral aqueous solution, room temp, 1 h | 90% (for 3a) | |

| Thiol-Exchange | 5MP-thiol conjugate (6) + 20 eq. GSH | pH 7.5, 37 °C, < 30 min | Quantitative | |

| Dual-Functionalization | 3Br-5MP modified conjugate + second thiol | pH 7.5, 37 °C, 1 h | ~95% | |

| Peptide Conjugation | Peptide 19 + 2 equiv. 3Br-5MP (7) | pH 7.5, 37 °C, 1 h | 15% |

Experimental Protocols

General Protocol for 5-Methylene Pyrrolone (5MP) Synthesis

5MPs can be readily synthesized from primary amines in a one-pot reaction. A common method involves the bromine oxidation of furfuryl acetate to generate a 1,4-dicarbonyl compound in situ, which is then trapped by a primary amine to yield the corresponding 5MP.

Example Synthesis of 5MP (3a):

-

Treat commercially available 1 with 0.1 M HCl to form the intermediate 1'.

-

Neutralize the solution with NaHCO₃.

-

React the intermediate with the desired primary amine (e.g., amino acid derivative 2a) at room temperature for 1 hour.

-

The resulting 5MP (3a) can be isolated with high yield (e.g., 90%).

General Protocol for Cysteine-Specific Protein Modification

This protocol outlines the basic steps for labeling a cysteine-containing protein with a 5MP reagent.

-

Protein Preparation: Ensure the protein is in a suitable buffer at the desired pH (typically 6.0-8.5). If necessary, reduce any existing disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Labeling Reaction: Add the 5MP reagent (dissolved in a compatible solvent like DMSO) to the protein solution. The molar ratio of reagent to protein and the reaction time will depend on the specific protein and reagent. A common starting point is a 5-fold molar excess of the reagent.

-

Quenching: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.

-

Purification: Remove excess, unreacted reagent from the labeled protein using standard techniques like size-exclusion chromatography or dialysis.

Protocol for Traceless Removal of 5MP Conjugate

The release of the conjugated molecule can be achieved through two primary methods:

-

Retro-Michael Reaction: Increasing the pH of the buffer to 9.5 will efficiently trigger the retro-Michael reaction, releasing the free thiol.

-

Thiol Exchange: Incubating the 5MP-protein conjugate with an excess of a competing thiol, such as glutathione (GSH), at a neutral pH (e.g., 7.5) will lead to the efficient release of the native protein. For example, incubation with 20 equivalents of GSH can lead to quantitative release in under 30 minutes.

Visualizing the Chemistry and Workflows

To better illustrate the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Reaction of 5-Methylene Pyrrolone with a protein cysteine residue.

Caption: Experimental workflow for protein modification with 5-Methylene Pyrrolones.

Caption: Mechanisms for the traceless removal of 5-Methylene Pyrrolone adducts.

Conclusion and Future Outlook

5-Methylene pyrrolones and their derivatives represent a significant advancement in the field of protein modification. Their superior stability, high specificity for cysteine, and the unique ability for traceless removal make them powerful tools for a wide range of applications, from basic research to the development of novel therapeutics like antibody-drug conjugates. The development of multi-functional 3Br-5MPs further expands the utility of this chemical scaffold. As research continues, the adoption of 5MP-based chemistries is expected to grow, enabling the creation of more sophisticated and effective protein conjugates for the advancement of science and medicine.

References

An In-Depth Technical Guide to 5MP-Propargyl for Cysteine-Specific Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug development, the selective modification of proteins is a cornerstone for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic tools. Cysteine, with its unique nucleophilic thiol group, presents an attractive target for site-specific protein labeling. This guide provides a comprehensive technical overview of 5MP-Propargyl, a thiol-reactive probe designed for the specific and versatile modification of cysteine residues.

This compound is a derivative of 5-Methylene pyrrolone (5MP), a class of reagents known for their high specificity towards thiols.[1][2] The core structure of this compound facilitates a Michael addition reaction with the sulfhydryl group of cysteine, forming a stable covalent bond. Critically, this reaction does not generate a new stereocenter, simplifying downstream analysis.[1] The integrated propargyl group serves as a versatile bioorthogonal handle, enabling subsequent derivatization through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This two-step strategy allows for the attachment of a wide array of reporter molecules, such as fluorophores, biotin, or drug molecules, for diverse applications in proteomics, cell biology, and drug discovery.

This technical guide will detail the mechanism of action, provide structured quantitative data, and present detailed experimental protocols for the application of this compound in cysteine-specific protein modification.

Mechanism of Action

The cysteine-specific modification by this compound proceeds in two main stages:

-

Michael Addition: The sulfhydryl group of a cysteine residue acts as a nucleophile, attacking the electrophilic methylene group of the this compound molecule. This results in the formation of a stable thioether linkage. This reaction is highly specific for thiols under physiological conditions.[1]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne (propargyl group) on the now protein-conjugated 5MP serves as a handle for the "click" reaction. In the presence of a copper(I) catalyst, it readily and specifically reacts with an azide-functionalized molecule to form a stable triazole ring. This allows for the attachment of various reporter tags for downstream analysis.

digraph "5MP_Propargyl_Reaction_Mechanism" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [arrowhead=vee, color="#4285F4"];

// Nodes

ProteinCys [label="Protein-SH (Cysteine)"];

MP_Propargyl [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Intermediate [label="Protein-S-5MP-Propargyl"];

AzideTag [label="Azide-Reporter Tag", fillcolor="#34A853", fontcolor="#202124"];

FinalProduct [label="Labeled Protein"];

Cu_Catalyst [label="Cu(I) Catalyst", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

ProteinCys -> Intermediate [label="Michael Addition"];

MP_Propargyl -> Intermediate;

Intermediate -> FinalProduct;

AzideTag -> FinalProduct;

Cu_Catalyst -> FinalProduct [label="CuAAC 'Click' Chemistry", style=dashed];

}

Workflow for labeling proteins with this compound.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-functionalized reporter molecule to the this compound-labeled proteome.

Materials:

-

This compound labeled protein sample (from Protocol 1).

-

Azide-functionalized reporter molecule (e.g., Azide-Biotin, Azide-Fluorophore) stock solution (10 mM in DMSO).

-

Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate stock solution (100 mM in water, freshly prepared).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand stock solution (10 mM in DMSO).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

This compound labeled protein sample.

-

Azide-reporter molecule to a final concentration of 100 µM.

-

TBTA or other ligand to a final concentration of 100 µM.

-

CuSO₄ to a final concentration of 1 mM.

-

Initiate the Reaction: Add TCEP or sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species.

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

-

Sample Cleanup: The resulting labeled protein can be purified from excess reagents by protein precipitation or desalting columns.

```dot

digraph "CuAAC_Workflow" {

graph [rankdir="TB", splines=ortho];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [arrowhead=vee, color="#4285F4"];

// Nodes

start [label="Start: this compound\nLabeled Protein", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

add_reagents [label="Add:\n- Azide-Reporter\n- TBTA\n- CuSO4"];

initiate [label="Initiate with TCEP\nor Sodium Ascorbate"];

incubate [label="Incubate (1 hr, RT, dark)"];

cleanup [label="Sample Cleanup\n(Precipitation or Desalting)"];

final_product [label="Fully Labeled Protein", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

start -> add_reagents;

add_reagents -> initiate;

initiate -> incubate;

incubate -> cleanup;

cleanup -> final_product;

}

References

5MP-Propargyl stability and recommended storage conditions

An In-depth Technical Guide to the Stability and Recommended Storage of 5MP-Propargyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive stability studies on 5-Mercaptopurine-Propargyl (this compound) are not extensively available in publicly accessible literature. This guide synthesizes information from studies on 5-mercaptopurine (6-MP), propargyl-containing compounds, and general principles of chemical stability to provide inferred best practices for its handling and storage. The recommendations herein should be supplemented with in-house stability assessments for specific applications.

Introduction

This compound is a derivative of the well-known antimetabolite 5-Mercaptopurine (5MP or 6-MP). The addition of a propargyl group introduces a reactive alkyne functionality, making it a valuable tool in bioconjugation and click chemistry for applications such as protein labeling.[1] Understanding the stability of this compound is critical for ensuring the reliability and reproducibility of experimental results. This guide provides an in-depth analysis of its inferred stability profile and recommendations for optimal storage.

Chemical Profile and Inferred Stability

The stability of this compound is influenced by its two key structural components: the 5-mercaptopurine core and the propargyl group.

-

5-Mercaptopurine Core: 5-Mercaptopurine is susceptible to oxidation and degradation, particularly in solution.[2][3] Studies on mercaptopurine suspensions have shown that factors like pH, temperature, and the presence of antioxidants can significantly impact its shelf-life.[2]

-

Propargyl Group: The propargyl group, containing a terminal alkyne, is generally stable but can be sensitive to heat, light, and certain metals.[4] Propargyl alcohols, for instance, are noted for their thermal stability but can undergo reactions at the triple bond.

Based on these components, this compound is likely to be sensitive to oxidative conditions, extreme pH, elevated temperatures, and prolonged exposure to light.

Quantitative Data Summary

| Parameter | Condition | Result | Source |

| Temperature | Room Temperature (19-23°C) vs. Refrigerated (4-8°C) | Mercaptopurine suspensions showed greater stability at room temperature compared to refrigeration. | |

| Antioxidant | Addition of 0.1% w/v Ascorbic Acid | Extended the shelf-life of a mercaptopurine suspension from 5 weeks to 11 weeks at room temperature. | |

| pH | Acidic, Neutral, and Basic | 6-Mercaptopurine degradation via UV-C radiation was effective across all pH levels, with over 90% degradation when combined with H₂O₂. | |

| Light Exposure | UV-C Irradiation (254 nm) | Direct photolysis of 6-Mercaptopurine occurs, with less than 70% degradation after 2 hours of UV irradiation alone. |

Recommended Storage and Handling

Based on the inferred stability, the following storage and handling procedures are recommended to maintain the integrity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store at controlled room temperature or as specified by the manufacturer. Some related compounds recommend refrigeration (2-8°C). For long-term storage, consider an explosion-proof refrigerator. | To minimize thermal degradation. The conflicting data on mercaptopurine suggests manufacturer recommendations should be prioritized. |

| Light | Store in a light-resistant container, such as an amber vial. | To prevent photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the mercaptopurine core. |

| Container | Keep the container tightly closed. | To prevent exposure to moisture and atmospheric oxygen. |

| Handling | Handle in a well-ventilated area, preferably under a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. | To ensure safety and prevent contamination. |

Potential Degradation Pathways

The degradation of this compound can be postulated to occur through several pathways, primarily involving the reactive thiol group of the mercaptopurine core and the terminal alkyne of the propargyl group.

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions and identify its degradation products.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

High-purity water

-

Acids (e.g., 0.1 N HCl)

-

Bases (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Calibrated HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Photostability chamber

-

Temperature-controlled oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under the same conditions as acid hydrolysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in an oven.

-

Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.

-

Data Analysis: Calculate the percentage of degradation for each condition. Characterize the major degradation products using techniques like LC-MS/MS and NMR.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

While direct stability data for this compound is limited, an understanding of its constituent functional groups allows for informed decisions regarding its storage and handling. To ensure the integrity of the compound, it is crucial to protect it from light, heat, and oxidative conditions. For critical applications, it is highly recommended to perform in-house stability studies to establish appropriate storage conditions and shelf-life for the specific formulation and intended use.

References

Methodological & Application

Application Note: Streamlined Protein Labeling Utilizing 5MP-Propargyl Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is paramount for understanding their function, localization, and interactions within complex biological systems. Click chemistry, a set of powerful, specific, and biocompatible reactions, has emerged as a cornerstone of chemical biology for this purpose.[1][2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable triazole linkage between an alkyne and an azide.[1][4] This application note details a protocol for the use of a novel propargyl-functionalized probe, "5MP-Propargyl," for the targeted labeling of proteins. This method allows for the sensitive and specific detection and enrichment of proteins of interest for downstream applications such as proteomics, fluorescence imaging, and drug target identification.

The workflow involves the introduction of the this compound probe, which contains a terminal alkyne group, into a biological system. This can be achieved through various strategies, including metabolic incorporation of an alkyne-modified amino acid analog or the use of a reactive this compound probe that covalently links to specific protein residues. Following incubation, the alkyne-tagged proteins are selectively reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) via the CuAAC reaction. This modular approach offers significant advantages, including high specificity, rapid reaction kinetics, and the ability to perform the labeling in complex biological lysates. However, it is important to be aware of potential side reactions, such as the copper-catalyzed reaction with free thiols in cysteine residues, which can lead to background labeling.

Principle of the Method

The this compound click chemistry protocol is a two-step process:

-

Labeling: The this compound probe, containing a terminal alkyne, is introduced to the protein sample. This can be done in living cells, allowing for metabolic incorporation, or in cell lysates, where the probe may react with specific protein targets.

-

Detection: Following the removal of the excess probe, an azide-functionalized reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide for imaging) is covalently attached to the alkyne-modified proteins using the CuAAC reaction. This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt and a reducing agent.

Materials and Reagents

-

This compound probe

-

Azide-functionalized reporter tag (e.g., Biotin-Azide, Fluorescent Azide)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform (for protein precipitation)

-

Streptavidin-agarose beads (for biotin-based enrichment)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Mass spectrometer (for proteomic analysis)

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins in Cultured Cells

This protocol is suitable for introducing the this compound probe into newly synthesized proteins if it is an analog of a natural amino acid.

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Metabolic Labeling: Replace the normal growth medium with a medium containing the this compound amino acid analog at a final concentration of 25-50 µM. Incubate the cells for 1-24 hours, depending on the desired labeling extent.

-

Cell Harvest and Lysis:

-

Wash the cells three times with cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate using a standard protein assay.

-

-

Click Reaction: Proceed to the "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction" protocol below.

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol is applicable when using a reactive this compound probe that targets specific residues in proteins within a lysate.

-

Cell Lysate Preparation:

-

Harvest and lyse cells as described in Protocol 1, step 3.

-

Ensure the protein concentration is between 1-5 mg/mL.

-

-

Protein Labeling:

-

Add the this compound probe to the cell lysate at a final concentration to be optimized for the specific probe and target.

-

Incubate for a specified time at a controlled temperature (e.g., 1 hour at 37°C).

-

-

Click Reaction: Proceed to the "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction" protocol below.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This general protocol can be used for lysates obtained from either Protocol 1 or 2.

-

Prepare Click Reaction Cocktail: For each 50 µL of protein lysate, prepare the following reaction cocktail. It is recommended to prepare a master mix for multiple samples.

-

100 µL PBS buffer

-

4 µL of 1 mM azide-functionalized reporter tag in DMSO or water (final concentration ~20 µM, can be optimized)

-

10 µL of 100 mM THPTA ligand in water

-

10 µL of 20 mM CuSO₄ solution

-

-

Initiate the Reaction:

-

To the 50 µL of protein lysate, add the prepared click reaction cocktail.

-

Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.

-

Vortex briefly to mix.

-

-

Incubation: Protect the reaction from light and incubate for 30 minutes to 1 hour at room temperature.

-

Downstream Processing: The click-labeled proteins are now ready for downstream analysis.

Protein Precipitation and Enrichment

-

Protein Precipitation (Methanol/Chloroform):

-

To the ~200 µL reaction mixture, add 600 µL of methanol and vortex.

-

Add 150 µL of chloroform and vortex.

-

Add 400 µL of deionized water and vortex.

-

Centrifuge for 5 minutes at 13,000-20,000 x g.

-

Carefully remove the upper aqueous layer.

-

Add 450 µL of methanol to the interface and pellet, and vortex.

-

Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.

-

Discard the supernatant and air-dry the protein pellet.

-

-

Enrichment (for Biotin-labeled proteins):

-

Resuspend the protein pellet in a buffer containing 1% SDS.

-

Dilute the sample with a non-ionic detergent-containing buffer to reduce the SDS concentration.

-

Add streptavidin-agarose beads and incubate to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the enriched proteins for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

-

Data Presentation

Quantitative data from a typical proteomic experiment using a propargyl-amino acid analog and CuAAC with a biotin-azide tag for enrichment followed by mass spectrometry is summarized below.

| Parameter | CuAAC Method | SPAAC Method |

| Number of Identified Peptides | 229 | 188 |

| Number of Overlapping Proteins | \multicolumn{2}{c | }{114} |

| Labeling Efficiency | High | Moderate |

| Background Binding | Low to Moderate | High |

This table presents a comparative analysis of Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in a proteomics study, highlighting the higher efficiency and specificity of CuAAC.

Visualizations

Caption: Workflow for protein labeling using this compound and click chemistry.

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.

References

Application Notes and Protocols for 5MP-Propargyl in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylene pyrrolone-Propargyl (5MP-Propargyl) is a bifunctional reagent designed for a two-step biomolecule modification strategy. It combines the properties of a thiol-specific labeling agent with a versatile "click chemistry" handle. The 5-methylene pyrrolone (5MP) core acts as a reversible, thiol-specific Michael acceptor, enabling the selective conjugation of this compound to cysteine residues on proteins and peptides. The propargyl group, a terminal alkyne, serves as a reactive partner for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[1] This dual functionality allows for the precise, site-specific introduction of an alkyne handle onto a biomolecule, which can then be "clicked" with any azide-containing molecule of interest, such as fluorescent dyes, biotin, or drug molecules.

The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility.[2][3] It proceeds under mild, often aqueous conditions, making it ideal for the modification of sensitive biological macromolecules.[2][3] The combination of thiol-specific labeling with this compound and the subsequent robust CuAAC ligation provides a powerful platform for applications in drug discovery, proteomics, and diagnostics.

Data Presentation: Representative Quantitative Data for CuAAC on Biomolecules

The following tables summarize typical quantitative data for CuAAC reactions involving proteins and peptides. These values are representative and should be used as a starting point for optimization, as the specific kinetics and yields will depend on the protein, the azide, and the precise reaction conditions.

Table 1: Typical Reaction Parameters for CuAAC on Proteins

| Parameter | Concentration Range | Notes |

| Alkyne-Modified Protein | 10 µM - 500 µM | Higher concentrations can lead to faster reaction rates. |

| Azide Molecule | 1 - 20 equivalents (relative to protein) | An excess of the azide component is often used to ensure complete consumption of the alkyne-modified protein. |

| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Precursor to the active Cu(I) catalyst. |

| Copper(I)-Stabilizing Ligand (e.g., THPTA) | 5 equivalents (relative to copper) | Protects the biomolecule from oxidative damage and enhances reaction rate. |

| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 10 equivalents (relative to copper) | Reduces Cu(II) to the active Cu(I) state. A fresh solution should always be used. |

| Temperature | Room Temperature (20-25°C) | Most CuAAC bioconjugations are performed at room temperature. |

| Reaction Time | 1 - 4 hours | Can vary depending on the specific reactants and their concentrations. |

Table 2: Representative Yields for CuAAC Bioconjugation

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) | Reference |

| Alkyne-modified Green Fluorescent Protein (GFP) | Azide-modified Oligonucleotide | CuSO₄/Sodium Ascorbate | Aqueous Buffer | >90% | |

| Alkyne-modified Bovine Serum Albumin (BSA) | Azide-functionalized Dye | CuSO₄/THPTA/Sodium Ascorbate | PBS | >85% | Representative |

| Propargyl-functionalized Peptide | Azide-containing Small Molecule | Cu(I)Br/TBTA | Aqueous/Organic | >95% | Representative |

Experimental Protocols

This section provides a detailed two-part methodology for the use of this compound in CuAAC reactions.

Part A: Cysteine-Specific Labeling of a Protein with this compound

This protocol describes the initial conjugation of this compound to a cysteine residue on a target protein.

Materials:

-

Cysteine-containing protein of interest

-

This compound

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5)

-

Reducing agent (e.g., TCEP, optional, for reducing disulfide bonds)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: If necessary, treat the protein with a reducing agent like TCEP to ensure the target cysteine residue has a free thiol group. Remove the reducing agent immediately before labeling using a desalting column.

-

Reaction Setup: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

This compound Addition: Add a 5- to 20-fold molar excess of this compound (from a stock solution in a compatible solvent like DMSO) to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Purification: Remove the excess, unreacted this compound by size-exclusion chromatography (desalting column) or dialysis against the reaction buffer.

-

Characterization: Confirm the successful conjugation of this compound to the protein using techniques such as mass spectrometry (to observe the mass shift) or by proceeding to the CuAAC reaction with an azide-functionalized reporter molecule.

Part B: CuAAC Reaction of this compound-Labeled Protein with an Azide

This protocol details the "click" reaction between the alkyne-functionalized protein from Part A and an azide-containing molecule.

Materials:

-

This compound-labeled protein (from Part A)

-

Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

-

Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., dialysis, size-exclusion chromatography, or affinity chromatography if a tag was introduced)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the this compound-labeled protein and the azide-containing molecule in the reaction buffer. A 2- to 10-fold molar excess of the azide is typically used.

-

Catalyst Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the protein. Let this mixture stand for 1-2 minutes.

-

Addition of Catalyst: Add the copper/ligand premix to the protein-azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

-

Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction tube should be protected from light if a fluorescent dye is being used.

-

Quenching and Purification: Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA. Purify the final conjugate using a suitable method to remove excess reagents and byproducts.

-

Analysis: Analyze the final product using appropriate techniques such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent dye was used), mass spectrometry, or functional assays.

Mandatory Visualization

Caption: Experimental workflow for protein modification using this compound and CuAAC.

Caption: Application of a this compound labeled protein in studying a signaling pathway.

References

Application Notes and Protocols for 5MP-Propargyl Labeling of Antibody Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of antibodies is a cornerstone of modern therapeutic and diagnostic development, particularly in the construction of Antibody-Drug Conjugates (ADCs). The ability to attach a payload to a specific site on an antibody ensures homogeneity of the final product, leading to a more predictable pharmacokinetic profile and a wider therapeutic window. Labeling at cysteine residues, particularly those resulting from the reduction of interchain disulfide bonds, is a common strategy for achieving site-specific conjugation.

5-Methylene pyrrolone (5MP) derivatives have emerged as highly specific thiol-reactive reagents for bioconjugation.[1] 5MP-Propargyl is a derivative that introduces a terminal alkyne group onto the antibody. This "click handle" allows for the subsequent, highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a molecular imaging agent) that has been functionalized with an azide group.[2][3] This two-step process provides a robust and versatile method for creating precisely engineered antibody conjugates.

These application notes provide a detailed, synthesized protocol for the labeling of cysteine residues on antibodies using this compound and subsequent click chemistry.

Data Presentation

The following tables summarize representative quantitative data for the key stages of the this compound labeling protocol. Note that the specific values can vary depending on the antibody, payload, and precise reaction conditions.

Table 1: Antibody Reduction and Labeling Parameters

| Parameter | Recommended Range | Typical Value | Purpose |

| Antibody Concentration | 1 - 10 mg/mL | 5 mg/mL | To ensure efficient reaction kinetics. |

| Reducing Agent (TCEP) Molar Excess | 10 - 50 fold | 20-fold | To reduce interchain disulfide bonds to free thiols. |

| This compound Molar Excess | 5 - 20 fold | 10-fold | To ensure complete labeling of available thiol groups. |

| Reaction pH (Labeling) | 7.0 - 7.5 | 7.2 | To maintain thiol reactivity and protein stability. |

| Incubation Time (Labeling) | 1 - 4 hours | 2 hours | To allow for complete conjugation of this compound. |

Table 2: Click Chemistry Reaction Parameters

| Parameter | Recommended Range | Typical Value | Purpose |

| Alkyne-Antibody Concentration | 1 - 5 mg/mL | 2 mg/mL | To maintain solubility and reactivity. |

| Azide-Payload Molar Excess | 3 - 10 fold | 5-fold | To drive the click reaction to completion. |

| Copper (II) Sulfate Concentration | 50 - 200 µM | 100 µM | To provide the catalytic Cu(I) species after reduction. |

| Ligand (e.g., THPTA) Concentration | 250 - 1000 µM | 500 µM | To stabilize the Cu(I) catalyst and protect the antibody. |

| Reducing Agent (Sodium Ascorbate) Conc. | 1 - 5 mM | 2.5 mM | To reduce Cu(II) to the active Cu(I) catalyst. |

| Incubation Time (Click Reaction) | 30 - 90 minutes | 60 minutes | To allow for complete cycloaddition. |

Table 3: Representative Labeling Efficiency and Drug-to-Antibody Ratio (DAR)

| Method | Analyte | Typical Result |

| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | DAR of ~2, ~4, ~6, ~8 |

| Mass Spectrometry (LC-MS) | Conjugate Purity and DAR | >95% desired conjugate |

| SDS-PAGE (reducing and non-reducing) | Confirmation of Conjugation | Shift in molecular weight corresponding to payload |

Experimental Protocols

Part 1: Antibody Reduction and this compound Labeling

This protocol describes the generation of free thiol groups on the antibody via reduction of disulfide bonds, followed by conjugation with this compound.

Materials:

-

Purified antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

This compound reagent

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Start with a purified antibody solution, ideally at a concentration of 1-10 mg/mL.

-

If the antibody buffer contains interfering substances, exchange it with the Reaction Buffer using a desalting column or dialysis.

-

-

Reduction of Disulfide Bonds:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM) in Reaction Buffer.

-

Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

-

-

Removal of Excess Reducing Agent:

-

Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is crucial to prevent TCEP from reacting with the this compound.

-

-

This compound Conjugation:

-

Prepare a fresh stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Add a 5- to 20-fold molar excess of the this compound solution to the reduced antibody.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification of Alkyne-Modified Antibody:

-

Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer for the subsequent click reaction (e.g., PBS with 5 mM EDTA, pH 7.4).

-

Determine the concentration of the resulting alkyne-modified antibody using a protein concentration assay (e.g., BCA) or by measuring absorbance at 280 nm.

-

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-functionalized payload to the alkyne-modified antibody.

Materials:

-

Purified alkyne-modified antibody from Part 1

-

Azide-functionalized payload (e.g., drug, dye)

-

Copper (II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

-

Sodium Ascorbate

-

Click Reaction Buffer: PBS, pH 7.4

-

Desalting columns or other chromatography system (e.g., SEC, HIC) for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the azide-functionalized payload in a suitable solvent (e.g., DMSO).

-

Prepare fresh aqueous stock solutions of:

-

Copper (II) Sulfate (e.g., 20 mM)

-

THPTA (e.g., 100 mM)

-

Sodium Ascorbate (e.g., 300 mM)

-

-

-

Click Reaction Setup:

-

In a reaction tube, add the alkyne-modified antibody to the Click Reaction Buffer.

-

Add the azide-functionalized payload to the antibody solution at a 3- to 10-fold molar excess.

-

Add the THPTA solution to the reaction mixture to a final concentration of approximately 5 times the copper concentration. Mix gently.

-

Add the Copper (II) Sulfate solution to the reaction mixture to a final concentration of 100-200 µM. Mix gently.

-

-

Initiation of the Click Reaction:

-

To initiate the reaction, add the freshly prepared Sodium Ascorbate solution to a final concentration of 2-5 mM. Mix gently.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

-

Purification of the Antibody Conjugate:

-

Purify the antibody conjugate from excess payload and reaction components using a desalting column, size-exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC).

-

The choice of purification method may depend on the properties of the payload.

-

-

Characterization of the Final Conjugate:

-

Determine the final concentration of the antibody conjugate.

-

Characterize the Drug-to-Antibody Ratio (DAR) using methods such as HIC-HPLC or mass spectrometry.

-

Assess the purity and aggregation of the final product by SEC.

-

Confirm the integrity of the conjugate by SDS-PAGE.

-

Visualizations

Caption: Experimental workflow for cysteine-specific antibody labeling.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates Using 6-Propargyl-mercaptopurine (6-PMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of 6-Propargyl-mercaptopurine (6-PMP) as a novel linker-payload component for the construction of ADCs via click chemistry.

6-Mercaptopurine (6-MP) is a purine analogue and an established antimetabolite used in the treatment of leukemia. By functionalizing 6-MP with a propargyl group to create 6-PMP, a terminal alkyne is introduced, making it an ideal component for bioorthogonal click chemistry reactions. This enables the efficient and site-specific conjugation of the 6-MP payload to an azide-modified antibody, resulting in a stable and potent ADC. The triazole linkage formed through click chemistry is known for its high stability under physiological conditions.

This document outlines the synthesis of 6-PMP, the modification of an antibody to introduce azide functionalities, the conjugation of 6-PMP to the antibody via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the subsequent characterization and in vitro evaluation of the resulting ADC.

Data Presentation

Table 1: Quantitative Data Summary for Click Chemistry-Based ADCs

| Parameter | Typical Value/Range | Method of Determination | Reference |

| Conjugation Efficiency | > 95% | HIC-HPLC, SEC-HPLC | [1] |

| Drug-to-Antibody Ratio (DAR) | 2, 4, or 8 (controlled) | HIC-HPLC, RP-HPLC | [2] |

| Linkage Stability (in plasma) | High (>95% stable after 7 days) | LC-MS | [1] |

| In Vitro Cytotoxicity (IC50) | nM to pM range | MTT Assay, CellTiter-Glo | [3][4] |

| Monomer Purity | > 98% | SEC-HPLC |

Note: The data presented are typical values observed for ADCs created using click chemistry. Specific results for a 6-PMP-based ADC would require experimental determination.

Experimental Protocols

Protocol 1: Synthesis of 6-Propargyl-mercaptopurine (6-PMP)

This protocol describes the S-alkylation of 6-mercaptopurine with propargyl bromide to yield 6-Propargyl-mercaptopurine.

Materials:

-

6-mercaptopurine (6-MP)

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

In a round-bottom flask, dissolve 1 gram of 6-mercaptopurine in 20 mL of DMF.

-

Add 1.5 equivalents of potassium carbonate to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add 1.2 equivalents of propargyl bromide to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding 50 mL of deionized water.

-

Extract the aqueous layer three times with 50 mL of ethyl acetate.

-

Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 6-Propargyl-mercaptopurine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Antibody Modification with Azide Groups

This protocol describes the introduction of azide groups onto a monoclonal antibody via reaction with an NHS-azide linker, targeting lysine residues.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azido-PEG4-NHS ester (or similar NHS-azide linker)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Zeba™ Spin Desalting Columns (7K MWCO)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4. If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column.

-

Prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO immediately before use.

-

Add a 10-fold molar excess of the Azido-PEG4-NHS ester stock solution to the antibody solution.

-

Gently mix and incubate the reaction for 1-2 hours at room temperature.

-

Remove the excess, unreacted NHS-azide linker by purifying the reaction mixture using a desalting column equilibrated with PBS, pH 7.4.

-

Determine the concentration of the azide-modified antibody using a UV-Vis spectrophotometer at 280 nm.

Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and 6-PMP.

Materials:

-

Azide-modified antibody (from Protocol 2)

-

6-Propargyl-mercaptopurine (6-PMP, from Protocol 1)

-

Anhydrous DMSO

-

PBS, pH 7.4

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Prepare a 10 mM stock solution of 6-PMP in anhydrous DMSO.

-

In a reaction tube, combine the azide-modified antibody with a 5 to 10-fold molar excess of the 6-PMP stock solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture at room temperature for 12-24 hours, or at 4°C for 24-48 hours.

-

Purify the resulting ADC to remove unreacted 6-PMP and other small molecules using a size-exclusion chromatography (SEC) system.

-

Concentrate the purified ADC using an appropriate centrifugal filter unit.

-

Store the final ADC at 4°C for short-term use or at -80°C for long-term storage.

Protocol 4: ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

This protocol describes the determination of the average number of drug molecules conjugated to each antibody using Hydrophobic Interaction Chromatography (HIC).

Materials:

-

Purified ADC (from Protocol 3)

-

HIC HPLC column (e.g., Tosoh TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject 20-50 µg of the purified ADC onto the column.

-

Elute the ADC species using a decreasing salt gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

-

Monitor the elution profile at 280 nm.

-

Peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) will be resolved based on their hydrophobicity.

-

Integrate the peak areas for each species.

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of each species × DAR of that species) / 100

Protocol 5: In Vitro Cytotoxicity Assessment by MTT Assay

This protocol evaluates the potency of the 6-PMP ADC on a target cancer cell line.

Materials:

-

Target antigen-positive cancer cell line

-

Antigen-negative control cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

6-PMP ADC, unconjugated antibody, and free 6-PMP

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the 6-PMP ADC, unconjugated antibody, and free 6-PMP in complete cell culture medium.

-

Remove the medium from the cells and add 100 µL of the serially diluted compounds to the respective wells. Include untreated cells as a negative control.

-

Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of the solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Mandatory Visualizations

Caption: Experimental workflow for the creation and evaluation of a 6-PMP ADC.

Caption: General mechanism of action for the 6-PMP antibody-drug conjugate.

References

- 1. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation of Peptides with 5MP-Propargyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. It enables the creation of sophisticated tools for studying biological processes and the development of targeted therapeutics such as peptide-drug conjugates (PDCs). This document provides detailed application notes and protocols for the bioconjugation of cysteine-containing peptides using the heterobifunctional linker, 5MP-Propargyl.

This compound is a state-of-the-art reagent that facilitates a two-step conjugation strategy. It features a 5-Methylene Pyrrolone (5MP) moiety, which serves as a highly specific, thiol-reactive group for conjugation to cysteine residues.[1][2] This reaction is superior to traditional maleimide chemistry, offering significantly improved stability of the conjugate under physiological conditions.[1][2] The second functional group of the linker is a terminal alkyne (propargyl group), which acts as a versatile handle for subsequent "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the efficient and specific attachment of a wide array of molecules, including fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains, to the peptide.

The overall workflow involves an initial, highly selective reaction of the peptide's cysteine with this compound, followed by the click reaction to attach the desired payload. This modular approach provides a powerful platform for the synthesis of well-defined peptide bioconjugates.

Experimental Workflows and Signaling Pathways

The bioconjugation strategy using this compound is a sequential, two-step process. First, the thiol-specific Michael addition occurs between the cysteine residue of the peptide and the 5MP moiety of the linker. The resulting alkyne-modified peptide is then purified and subjected to a click chemistry reaction with an azide-functionalized molecule of interest.

A significant application of this technology is in the development of targeted therapies for cancer. For instance, a peptide that specifically binds to an overexpressed receptor on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR), can be conjugated to a cytotoxic drug. The resulting peptide-drug conjugate (PDC) can then selectively deliver the drug to tumor cells, minimizing off-target toxicity. The EGFR signaling pathway, which is crucial for cell proliferation and survival, is a prime target for such strategies.

Quantitative Data Summary

The efficiency of the two-step bioconjugation process is a critical factor for its application. The following table summarizes typical quantitative data reported in the literature for 5MP-based and CuAAC reactions.

| Parameter | Step 1: 5MP-Cysteine Conjugation | Step 2: CuAAC Click Reaction | Reference(s) |

| Reaction Time | 5 - 60 minutes | 1 - 5 hours | [2] |

| Typical Yield | >95% | >95% | |

| pH Range | 6.0 - 8.5 | 4 - 11 | |